molecular formula C16H16ClNO2S B5525485 2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide

2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide

Cat. No.: B5525485
M. Wt: 321.8 g/mol
InChI Key: PSSUSOUZANHKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C16H16ClNO2S and its molecular weight is 321.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0590276 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of N-Alkylacetamide Derivatives

Research has shown that compounds with an acetamide moiety, such as "2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide," play a significant role in the synthesis of natural and pharmaceutical products. A study by Sakai et al. (2022) introduced new reagents for efficiently synthesizing N-alkylacetamide derivatives, highlighting the versatility of acetamide compounds in synthetic chemistry. These findings demonstrate the compound's utility in generating a variety of substituted products, which can be used in the further synthesis of pharmacologically active molecules (Sakai et al., 2022).

Antimicrobial and Antiproliferative Activities

The antimicrobial potential of derivatives similar to "this compound" has been explored. Krátký et al. (2017) synthesized and evaluated a series of rhodanine-3-acetic acid-based amides for their activity against a variety of bacterial and fungal pathogens, demonstrating significant activity against mycobacteria. Such research underscores the potential of acetamide derivatives in developing new antimicrobial agents with efficacy against resistant strains (Krátký et al., 2017).

Herbicide Action and Environmental Impact

The compound's relevance extends into agrochemical research, where chloroacetamide derivatives, sharing structural similarities with "this compound," are investigated for their herbicidal activity. Weisshaar and Böger (1989) discussed the inhibition of fatty acid synthesis in algae by chloroacetamides, offering insights into the mode of action of such compounds as selective herbicides. This research could help in designing environmentally safer herbicides with specific action mechanisms (Weisshaar & Böger, 1989).

Photovoltaic Efficiency and Ligand-Protein Interactions

Further extending the applications of acetamide derivatives, Mary et al. (2020) investigated the photovoltaic efficiency and ligand-protein interactions of some bioactive benzothiazolinone acetamide analogs. This study highlights the compound's potential in renewable energy technologies, such as dye-sensitized solar cells (DSSCs), and its relevance in medicinal chemistry through molecular docking studies. The findings suggest that acetamide derivatives can contribute to the development of new materials with applications in energy and health (Mary et al., 2020).

Safety and Hazards

Specific safety and hazard information for “2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide” is not available in the retrieved data. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-15-5-3-2-4-12(15)10-18-16(19)11-21-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSUSOUZANHKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.